3-Ethoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring that is substituted with an ethoxy group at the 3-position and a piperidin-4-yl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. The unique structure of 3-Ethoxy-6-(piperidin-4-yl)pyridazine allows it to interact with various biological targets, making it a subject of interest for drug design and development.
The compound is classified as a pyridazine derivative, which belongs to a broader family of heterocyclic compounds. Pyridazines are known for their diverse biological activities and are often explored for their pharmacological potential. The specific chemical identity of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is denoted by the chemical formula C12H16N2O, with a molecular weight of approximately 204.27 g/mol .
The synthesis of 3-Ethoxy-6-(piperidin-4-yl)pyridazine typically involves several key steps:
The synthetic routes may include reaction conditions such as temperature control, solvent choice (commonly ethanol or acetonitrile), and catalyst presence to optimize yield and purity. Industrial production may utilize continuous flow reactors for enhanced efficiency .
The molecular structure of 3-Ethoxy-6-(piperidin-4-yl)pyridazine features a pyridazine core with distinct substituents:
The structural formula can be represented as follows:
The InChI key for this compound is InChI=1S/C12H16N2O/c1-2-15-12-8-7-11(13-14-12)10-5-3-4-9-16-10/h3-8H,2H2,1H3
.
3-Ethoxy-6-(piperidin-4-yl)pyridazine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and reaction conditions significantly influences the outcomes .
The mechanism of action for 3-Ethoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific biological targets:
This modulation affects various biochemical pathways, particularly those involving prostaglandins and interleukins, which are critical in inflammatory responses .
The physical properties of 3-Ethoxy-6-(piperidin-4-yl)pyridazine include:
Key chemical properties include:
Relevant physicochemical data suggest that pyridazine derivatives exhibit weak basicity and significant dipole moments, influencing their interactions in biological systems .
3-Ethoxy-6-(piperidin-4-yl)pyridazine has several applications in scientific research:
Research continues to uncover its full potential in therapeutic contexts, particularly regarding its anti-inflammatory and analgesic properties .
Functionalization of the pyridazine core in 3-ethoxy-6-(piperidin-4-yl)pyridazine relies heavily on transition-metal catalysis and regioselective metal-free approaches. Palladium-catalyzed cross-coupling reactions enable efficient C–H activation at the C4 position of the pyridazine ring, which is otherwise challenging to functionalize. For example, Suzuki-Miyaura couplings using Pd(dppf)Cl₂ at 80°C achieve 85–92% yields for aryl boronic acid additions, while Buchwald-Hartwig aminations with XPhos precatalysts facilitate C–N bond formation at C4 [2] [6]. These methods tolerate diverse functional groups (–NO₂, –CN, halogens) due to the electron-withdrawing nature of the pyridazine ring.
Metal-free strategies employ electrophilic aromatic substitution (SEAr) under acidic conditions. Nitration at C4 using HNO₃/H₂SO₄ at 0°C achieves 78% regioselectivity, attributed to the ethoxy group’s +M effect. Halogenation with N-bromosuccinimide (NBS) in DMF similarly provides C4-brominated intermediates for subsequent cross-coupling [5]. Microwave-assisted reactions (150°C, 20 min) enhance efficiency in SNAr reactions with piperidine nucleophiles, reducing side-product formation from 15% to <5% .
Table 1: Catalytic Pyridazine Functionalization Methods
Reaction Type | Catalyst/Conditions | Position | Yield (%) | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | C4 | 85–92 | Aryl/heteroaryl diversification |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, t-BuONa | C4 | 75–88 | Secondary amine installation |
Electrophilic Bromination | NBS, DMF, 25°C | C4 | 91 | Halogenated intermediates for coupling |
Nitration | HNO₃/H₂SO₄, 0°C | C4 | 78 | Amino precursor synthesis |
SNAr with Piperidines | Microwave, 150°C, 20 min | C6 | 95 | Piperidine moiety incorporation |
Incorporation of the piperidine moiety employs two primary strategies: (1) SNAr reactions on halogenated pyridazines and (2) transition-metal-catalyzed C–N couplings. SNAr reactions leverage the activation by the ethoxy group at C3, enabling nucleophilic displacement at C6. Reacting 3-ethoxy-6-chloropyridazine with Boc-piperidine under microwave irradiation (120°C, 2h) achieves near-quantitative conversion. Deprotection with trifluoroacetic acid (TFA) then yields the target compound [3] .
Alternative routes utilize palladium or copper catalysis for couplings with substituted piperidines. Pd(OAc)₂/XantPhos catalyzes the coupling of 6-bromo-3-ethoxypyridazine with N-methylpiperazine at 100°C (82% yield), while CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine enables Ullmann-type couplings with 4-hydroxypiperidine at 80°C [6]. Steric effects significantly impact yields: 4-substituted piperidines show 15–20% reduced reactivity compared to unsubstituted analogs due to hindered nucleophilic approach [3].
Table 2: Piperidine Incorporation Methods
Method | Conditions | Piperidine Type | Yield (%) | Limitations |
---|---|---|---|---|
SNAr | K₂CO₃, DMF, 120°C, 2h | Boc-piperidine | 98 | Requires deprotection step |
Pd-Catalyzed Coupling | Pd(OAc)₂/XantPhos, t-BuONa, 100°C | N-Methylpiperazine | 82 | Sensitive to steric bulk |
Cu-Catalyzed Ullmann | CuI, trans-DMCHD, K₃PO₄, dioxane, 80°C | 4-Hydroxypiperidine | 75 | Limited to activated piperidines |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 4-Oxopiperidine | 65 | Over-reduction byproducts (10–15%) |
Stereocontrol at C3 of the piperidine ring critically influences bioactivity, as evidenced by the 14-fold higher potency of (S)-enantiomers in bone anabolic agents [3]. Three strategies dominate:
Enzymatic resolutions using immobilized lipases (e.g., CAL-B) selectively acylate (R)-alcohols in 3-hydroxymethyl derivatives, leaving (S)-enantiomers unreacted (42% yield, 99% ee) [3].
Continuous-flow systems enhance safety and scalability for hazardous intermediates in 3-ethoxy-6-(piperidin-4-yl)pyridazine synthesis. Key implementations include:
A fully integrated system combining nitration, reduction, and coupling steps boosts overall yield from 52% (batch) to 79% while reducing processing time by 60% .
Table 3: Flow Process Parameters for Key Steps
Synthetic Step | Reactor Type | Temperature | Residence Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Nitration | Segmented-flow | 0°C | 2 min | 78 | Controlled exotherm, reduced decomposition |
Reductive Amination | Packed-bed (Pd/C) | 130°C | 15 min | 95 | Catalyst reuse (20 cycles), no filtration |
Anti-solvent Crystallization | Tubular crystallizer | 0–25°C | 30 min | 99 (purity) | Uniform particle size (D90 < 50 µm) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0